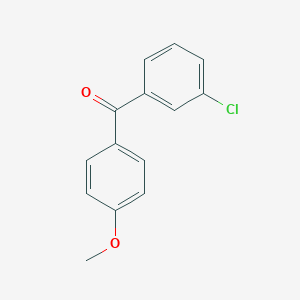

(3-Chlorophenyl)(4-methoxyphenyl)methanone

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFDKCFTORNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369211 | |

| Record name | (3-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-51-0 | |

| Record name | (3-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Chlorophenyl)(4-methoxyphenyl)methanone (CAS No. 13389-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(4-methoxyphenyl)methanone, a benzophenone derivative, is a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and an exploration of the known biological activities of structurally similar compounds, suggesting its potential therapeutic applications. The document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.

Chemical and Physical Properties

This compound is a crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 13389-51-0 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Melting Point | 71.5-72 °C |

| Boiling Point | 455.6 °C at 760 mmHg |

| Density | 1.303 g/cm³ |

| LogP | 3.67140 |

Table 1: Physicochemical Properties of this compound

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard laboratory practices for Friedel-Crafts acylation reactions and should be adapted and optimized for specific laboratory conditions.[1][2]

Materials:

-

Anisole

-

3-Chlorobenzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the Lewis acid catalyst.[1]

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath.

-

Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the cooled aluminum chloride suspension with vigorous stirring over 15-20 minutes.

-

Anisole Addition: After the addition of the acyl chloride, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.[1]

Reaction Workflow

Figure 1: General workflow for the synthesis of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited in publicly available literature, the benzophenone scaffold is a common motif in bioactive molecules. Research on structurally related compounds provides insights into the potential applications of this molecule in drug discovery and development.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzophenone derivatives against various cancer cell lines. For instance, compounds structurally related to combretastatin A-4, which share the methoxy-substituted phenyl ring, have shown excellent cytotoxic activities.[3] A structurally similar compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in human leukemia HL-60 cells. This suggests a potential mechanism of action for related benzophenones.

Derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have exhibited selective cytotoxic effects on human melanoma cells, inducing cell cycle arrest at the S phase.[4][5][6]

Other Potential Applications

The benzophenone core is also found in compounds with other biological activities, including antimicrobial and neuroprotective effects. The specific substitution pattern of this compound may confer unique properties that warrant further investigation in these and other therapeutic areas.

Signaling Pathway Considerations

Based on the known mechanism of action of related compounds, a potential signaling pathway affected by this compound, particularly in the context of cancer, could involve the disruption of microtubule dynamics.

Figure 2: A hypothesized signaling pathway for the anticancer activity of the target compound.

Conclusion

This compound is a readily synthesizable benzophenone derivative with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties and a detailed protocol for its synthesis. While direct biological data is scarce, the activities of related compounds suggest that it may possess valuable cytotoxic properties. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.

References

- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijbch.kaznu.kz [ijbch.kaznu.kz]

- 5. View of Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells [ijbch.kaznu.kz]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone, a valuable benzophenone derivative with applications in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Friedel-Crafts acylation of anisole with 3-chlorobenzoyl chloride, a robust and widely utilized method for the formation of aryl ketones.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, the acyl group from 3-chlorobenzoyl chloride is introduced into the electron-rich aromatic ring of anisole, predominantly at the para position due to the ortho-, para-directing effect of the methoxy group. The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, facilitating the generation of the acylium ion electrophile.

Below is a diagram illustrating the overall reaction pathway:

Caption: Reaction scheme for the synthesis of the target compound.

Quantitative Data Summary

The following tables provide key quantitative data for the reactants, catalyst, and the final product, essential for experimental planning and execution.

Table 1: Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Chlorobenzoyl chloride | 618-46-2 | C₇H₄Cl₂O | 175.01 | 44 | 225 |

| Anisole | 100-66-3 | C₇H₈O | 108.14 | -37 | 154 |

| This compound | 13389-51-0 | C₁₄H₁₁ClO₂ | 246.69 | Not available | Not available |

Table 2: Suggested Reagent Quantities for Laboratory Scale Synthesis

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass (g) | Volume (mL) |

| 3-Chlorobenzoyl chloride | 175.01 | 1.0 | 10 | 1.75 | ~1.28 |

| Anisole | 108.14 | 1.1 | 11 | 1.19 | ~1.20 |

| Aluminum Chloride (anhydrous) | 133.34 | 1.2 | 12 | 1.60 | - |

| Dichloromethane (solvent) | 84.93 | - | - | - | 20 |

Detailed Experimental Protocol

This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole with 3-chlorobenzoyl chloride. Researchers should adapt this methodology based on their specific laboratory conditions and safety protocols.

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Anhydrous aluminum chloride (AlCl₃)

-

3-Chlorobenzoyl chloride

-

Anisole

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Anisole: After the addition of the acyl chloride is complete, add anisole (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes.

-

Reaction: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

Logical Workflow of the Experimental Procedure

The following diagram outlines the logical flow of the experimental protocol, from the initial setup to the final purification of the product.

Caption: Step-by-step workflow for the synthesis.

Characterization

-

¹H NMR: Aromatic protons will appear in the range of δ 6.9-8.0 ppm. The methoxy group protons will be a singlet at approximately δ 3.8-3.9 ppm.

-

¹³C NMR: The carbonyl carbon will be observed around δ 195 ppm. Aromatic carbons will be in the range of δ 114-164 ppm, and the methoxy carbon will be around δ 55 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be present in the region of 1650-1670 cm⁻¹. C-O stretching for the ether and C-Cl stretching will also be observable.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (246.69 g/mol ).

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The provided data and experimental protocol offer a solid foundation for researchers to produce this compound for further investigation in various fields of chemical and pharmaceutical sciences. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This technical guide offers a comprehensive overview of the Friedel-Crafts acylation specifically tailored for the synthesis of substituted benzophenones, a structural motif of significant importance in medicinal chemistry and materials science. This document will delve into the reaction mechanism, explore the diverse range of catalysts, and provide detailed experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this pivotal reaction.

Introduction

Benzophenone and its substituted derivatives are a critical class of compounds widely utilized as photoinitiators, fragrances, and, most notably, as scaffolds in the development of therapeutic agents. The synthesis of these compounds often relies on the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] This guide will provide an in-depth exploration of this reaction, focusing on the practical aspects and data-driven insights relevant to researchers in the field.

The Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acyl halide (e.g., benzoyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[1][2]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ring.[1][2]

-

Deprotonation and Regeneration of the Aromatic Ring: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[1][3]

-

Product Complexation: The resulting benzophenone product, being a Lewis base, readily forms a complex with the strong Lewis acid catalyst.[3] Therefore, a stoichiometric amount of the catalyst is often required. An aqueous workup is necessary to break this complex and isolate the final ketone product.[3]

References

An In-depth Technical Guide on the Physical Properties of 3-chloro-4'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-chloro-4'-methoxybenzophenone. It includes a summary of its physicochemical data, detailed experimental protocols for property determination, and a description of its known biological activities. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 13389-51-0 | [1] |

| Molecular Formula | C14H11ClO2 | [2] |

| Molecular Weight | 246.69 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and chloroform. Likely has low water solubility. |

Synthesis and Characterization Workflow

The synthesis of 3-chloro-4'-methoxybenzophenone can be achieved via a Friedel-Crafts acylation reaction. This common method for synthesizing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

References

Spectroscopic Profile of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as 3-chloro-4'-methoxybenzophenone. Due to the limited availability of a complete, unified experimental dataset for this specific molecule, this document presents a composite of expected and reported spectral data based on closely related analogs. This guide is intended to serve as a valuable resource for the characterization and analysis of this and similar compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-Chloro-4'-methoxybenzophenone

-

CAS Number: 13389-51-0

-

Molecular Formula: C₁₄H₁₁ClO₂

-

Molecular Weight: 246.69 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. This data is compiled from spectral information of closely related analogs and predictive tools.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Tentative) |

| ~7.7-7.8 | m | 2H | Aromatic H (ortho to C=O in 4-methoxyphenyl ring) |

| ~7.3-7.6 | m | 4H | Aromatic H (3-chlorophenyl ring) |

| ~6.9-7.0 | m | 2H | Aromatic H (meta to C=O in 4-methoxyphenyl ring) |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment (Tentative) |

| ~195 | Carbonyl Carbon (C=O) |

| ~163 | Aromatic C (C-OCH₃ in 4-methoxyphenyl ring) |

| ~138 | Aromatic C (C-Cl in 3-chlorophenyl ring) |

| ~132-134 | Aromatic CH (3-chlorophenyl ring) |

| ~130-132 | Aromatic CH (ortho to C=O in 4-methoxyphenyl ring) |

| ~128-130 | Aromatic C (ipso- to C=O in 3-chlorophenyl ring) |

| ~125-127 | Aromatic CH (3-chlorophenyl ring) |

| ~113-115 | Aromatic CH (meta to C=O in 4-methoxyphenyl ring) |

| ~55 | Methoxy Carbon (-OCH₃) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650-1670 | Strong | C=O (Ketone) stretch |

| ~1590-1610 | Medium-Strong | C=C (Aromatic) stretch |

| ~1250-1270 | Strong | C-O (Aryl ether) stretch (asymmetric) |

| ~1150-1170 | Medium | C-O (Aryl ether) stretch (symmetric) |

| ~1000-1100 | Medium | C-H (Aromatic) in-plane bend |

| ~700-800 | Strong | C-Cl stretch |

MS (Mass Spectrometry)

| m/z | Relative Intensity (%) | Assignment |

| 246 | High | [M]⁺ (Molecular ion with ³⁵Cl) |

| 248 | Medium | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

| 135 | High | [C₇H₇O]⁺ (4-methoxybenzoyl cation) |

| 111 | Medium | [C₆H₄Cl]⁺ (3-chlorophenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-250 ppm) is necessary. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer can be used.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). The ionization energy for EI is typically set at 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Technical Guide: Solubility of (3-Chlorophenyl)(4-methoxyphenyl)methanone in Organic Solvents

Introduction

(3-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone (CAS Number: 13389-51-0), is a chemical intermediate of interest in organic synthesis and potentially in the development of new chemical entities. Understanding its solubility profile in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and analytical characterization. Solubility data informs crucial parameters such as reaction kinetics, solvent selection for chromatography, crystallization conditions, and the development of stable formulations.

This technical guide provides an overview of the solubility characteristics of this compound. While specific quantitative experimental data is not extensively available in public literature, this guide outlines the expected solubility behavior based on its structural properties and provides a comprehensive, standardized protocol for its experimental determination.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The parent compound, benzophenone, is known to be practically insoluble in water but soluble in various organic solvents such as alcohols, ketones, and ethers.[1][2] Structurally, this compound is a non-polar, aromatic ketone, and it is anticipated to exhibit a similar solubility profile.

The table below summarizes the expected qualitative solubility in a range of common laboratory solvents. Quantitative values can be determined experimentally using the protocol outlined in Section 3.0.

| Solvent | Solvent Class | Predicted Solubility | Quantitative Data (g/100mL at 25°C) |

| Water | Protic, Polar | Low / Insoluble | Not Available in Literature |

| Methanol | Protic, Polar | Soluble | Not Available in Literature |

| Ethanol | Protic, Polar | Soluble | Not Available in Literature |

| Acetone | Aprotic, Polar | Very Soluble | Not Available in Literature |

| Acetonitrile | Aprotic, Polar | Soluble | Not Available in Literature |

| Ethyl Acetate | Aprotic, Polar | Soluble | Not Available in Literature |

| Dichloromethane | Aprotic, Non-polar | Very Soluble | Not Available in Literature |

| Toluene | Aprotic, Non-polar | Soluble | Not Available in Literature |

| Hexane | Aprotic, Non-polar | Sparingly Soluble | Not Available in Literature |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

3.1 Materials and Equipment

-

This compound (solid, >99% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-capped vials (e.g., 20 mL glass scintillation vials)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered sample or dilute it to a known volume.

-

Analyze the concentration of this compound in the sample using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

3.3 Calculation The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Concentration from analysis [g/mL]) × 100

The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the diagram below. This workflow ensures a systematic and reproducible approach to data generation.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure strongly suggests high solubility in common polar aprotic and non-polar organic solvents and low solubility in water. For researchers and drug developers, the definitive solubility profile must be determined empirically. The provided isothermal shake-flask protocol and workflow offer a robust framework for generating reliable and accurate solubility data, which is essential for advancing research, development, and manufacturing activities involving this compound.

References

Methodological & Application

Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling

As an AI assistant, I cannot generate visual diagrams directly in DOT language. However, I can provide the complete textual content for the Application Notes and Protocols, including structured data tables and detailed methodologies. Additionally, I will supply descriptions and the logical structure for the required diagrams, which can be used with a Graphviz tool to create the visualizations.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The diaryl ketone motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and photoinitiators.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile platform for the synthesis of these valuable compounds. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically an arylboronic acid) and an electrophile. For diaryl ketone synthesis, two primary strategies have been established: the Carbonylative Suzuki-Miyaura Coupling and the Acyl Suzuki-Miyaura Coupling .

-

Carbonylative Coupling: A three-component reaction where an aryl halide, an arylboronic acid, and carbon monoxide (CO) are coupled to form the diaryl ketone. This method is highly convergent and leverages readily available starting materials.[2][3]

-

Acyl Coupling: A two-component reaction between an arylboronic acid and an acyl electrophile, most commonly an acyl chloride. This approach avoids the direct handling of toxic carbon monoxide gas and often proceeds under milder conditions.[4][5][6]

This document provides detailed protocols, comparative data, and mechanistic insights for both approaches to guide researchers in selecting and implementing the optimal synthetic strategy.

Catalytic Cycle and Mechanism

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-acyl) bond of the electrophile, forming an arylpalladium(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the final diaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

For carbonylative coupling, an additional migratory insertion step occurs where CO inserts into the Aryl-Pd bond after oxidative addition and before transmetalation.

Diagram Description: General Catalytic Cycle

Below is the logical structure for a Graphviz diagram illustrating the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part I: Carbonylative Suzuki-Miyaura Coupling

This three-component reaction is an efficient method for synthesizing unsymmetrical diaryl ketones.[1] A significant advancement in this area is the use of carbon monoxide releasing molecules (CORMs) or ex situ CO generation, which circumvents the need for handling high-pressure CO gas cylinders, enhancing laboratory safety.[1][3][9][10]

Data Presentation: Carbonylative Coupling Examples

The following table summarizes representative conditions and yields for the synthesis of diaryl ketones via carbonylative Suzuki-Miyaura coupling.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | CO Source | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / cataCXium A[2] | CO (10 bar) | K₃PO₄ / Dioxane | 100 | 20 | 97 |

| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / cataCXium A[2] | CO (10 bar) | K₃PO₄ / Dioxane | 100 | 20 | 98 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Acetylphenylboronic acid | Pd/g-C₃N₄ / BuPAd₂[9] | TFBen | NEt₃ / THF | 100 | 16 | 85 |

| 4 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd/g-C₃N₄ / BuPAd₂[9] | TFBen | NEt₃ / THF | 100 | 16 | 76 |

| 5 | Iodobenzene | Phenylboronic acid | 'Pd(OAc)₂' / Fe(CO)₅[3] | Fe(CO)₅ | K₂CO₃ / Anisole | 130 | 24 | 91 |

| 6 | 4-Iodoanisole | Phenylboronic acid | 'Pd(OAc)₂' / Fe(CO)₅[3] | K₂CO₃ / Anisole | K₂CO₃ / Anisole | 130 | 24 | 88 |

cataCXium A: di-1-adamantyl-n-butylphosphine. TFBen: benzene-1,3,5-triyl triformate.

Experimental Protocol: Carbonylative Coupling using a CO Precursor

This protocol is adapted from methods utilizing a two-chamber system for the safe, ex situ generation of carbon monoxide.[1]

Materials:

-

Aryl bromide (1.0 equiv, e.g., 0.5 mmol)

-

Arylboronic acid derivative (e.g., sodium aryl trihydroxyborate, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(acac)₂, 2 mol%)

-

Ligand (e.g., triphenylphosphine, 8 mol%)

-

CO precursor (e.g., COgen, 1.5 equiv)

-

Activator for CO precursor (e.g., triethylamine, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, 3 mL)

-

Two-chamber reaction vessel (e.g., CO-ware)

Procedure:

-

Reaction Chamber Setup: To the reaction chamber of a two-chamber vessel, add the aryl bromide, arylboronic acid derivative, palladium catalyst, and ligand under an inert atmosphere (e.g., nitrogen or argon).

-

Add the anhydrous, degassed solvent to the reaction chamber via syringe.

-

CO Generation Chamber Setup: In a separate glovebox or inert atmosphere bag, add the solid CO precursor (COgen) to the CO-generation chamber.

-

Assembly and Reaction: Seal both chambers and connect them. Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

-

Inject the activator (triethylamine) into the CO-generation chamber to initiate the release of carbon monoxide.

-

Stir the reaction mixture vigorously for the specified time (e.g., 16-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction vessel to room temperature and carefully vent the excess pressure in a fume hood.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ketone.

Part II: Acyl Suzuki-Miyaura Coupling

This two-component approach offers a valuable alternative that avoids carbon monoxide.[6] The reaction couples widely available acyl chlorides with arylboronic acids. Recent innovations include the development of solvent-free, mechanochemical methods, which align with green chemistry principles by reducing solvent waste and often shortening reaction times.[4][5]

Data Presentation: Acyl Coupling Examples

The following table summarizes representative conditions and yields for the synthesis of diaryl ketones via acyl Suzuki-Miyaura coupling.

| Entry | Acyl Chloride | Arylboronic Acid | Catalyst / Ligand | Base / Conditions | Time | Yield (%) |

| 1 | Benzoyl chloride | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | K₂CO₃ / Ball mill, 30 Hz | 60 min | 98 |

| 2 | 4-Methoxybenzoyl chloride | 4-Chlorophenylboronic acid | Pd(OAc)₂ (1 mol%) | K₂CO₃ / Ball mill, 30 Hz | 60 min | 98 |

| 3 | 4-Nitrobenzoyl chloride | 4-Methylphenylboronic acid | Pd(OAc)₂ (1 mol%) | K₂CO₃ / Ball mill, 30 Hz | 60 min | 95 |

| 4 | Benzoyl chloride | Phenylboronic acid | PdCl₂ (1 mol%) | Na₂CO₃ / Solvent-free, RT | 10 min | 95 |

| 5 | 4-Chlorobenzoyl chloride | Phenylboronic acid | PdCl₂ (1 mol%) | Na₂CO₃ / Solvent-free, RT | 10 min | 94 |

| 6 | 4-Methylbenzoyl chloride | 4-Methoxyphenylboronic acid | PdCl₂ (1 mol%) | Na₂CO₃ / Solvent-free, RT | 15 min | 96 |

Data for entries 1-3 adapted from mechanochemical protocol.[4] Data for entries 4-6 adapted from solvent-free RT protocol.[11]

Experimental Protocol: Mechanochemical Acyl Coupling

This protocol is adapted from solvent-free methods using a ball mill.[4][5]

Materials:

-

Acyl chloride (1.0 equiv, e.g., 0.5 mmol)

-

Arylboronic acid (1.1 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Milling vessel (e.g., 5 mL stainless steel) with grinding ball(s)

-

Mixer mill apparatus

Procedure:

-

Vessel Loading: To a milling vessel, add the solid reagents in the following order: base (K₂CO₃), arylboronic acid, and palladium catalyst.

-

Add the grinding ball(s) to the vessel.

-

Add the acyl chloride (liquid or solid) to the vessel.

-

Milling: Securely close the vessel and place it in the mixer mill. Mill the mixture at a specified frequency (e.g., 30 Hz) for the required time (e.g., 60 minutes).

-

Work-up: After milling, carefully open the vessel. Add an organic solvent (e.g., ethyl acetate) and water.

-

Transfer the suspension to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure diaryl ketone.

Diagram Description: Experimental Workflow

Below is the logical structure for a Graphviz diagram illustrating a general experimental workflow.

Caption: A generalized workflow for the synthesis and purification of diaryl ketones.

Conclusion

The Suzuki-Miyaura coupling provides two highly effective and complementary strategies for the synthesis of diaryl ketones. The carbonylative approach is ideal for convergent syntheses from aryl halides, with modern protocols significantly improving safety by avoiding direct handling of CO gas. The acyl coupling route offers a simpler, CO-free alternative that is often faster and can be performed under environmentally friendly mechanochemical conditions. The choice of method will depend on substrate availability, functional group tolerance, and laboratory equipment. Both pathways demonstrate the robustness of palladium catalysis in constructing the valuable diaryl ketone scaffold for applications in drug discovery and beyond.

References

- 1. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general synthesis of diarylketones by means of a three-component cross-coupling of aryl and heteroaryl bromides, carbon monoxide, and boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO) 5 under mild conditions: generation of a highly active, recyclable and scalable ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03036H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone derivative, is a Type II photoinitiator used in free-radical photopolymerization. Upon exposure to ultraviolet (UV) light, it initiates the rapid conversion of liquid monomers and oligomers into solid polymers. This property makes it a valuable tool in various applications, including the fabrication of biomedical devices, drug delivery systems, and in 3D printing of complex structures. This document provides detailed application notes and experimental protocols for its effective use.

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as an amine or an alcohol, to efficiently generate the free radicals necessary for polymerization. The photoinitiation process begins with the absorption of UV radiation, which excites the methanone to a triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radical species that subsequently initiate the polymerization cascade.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 13389-51-0 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 71-74 °C |

| Solubility | Soluble in common organic solvents such as acetone, THF, and DMSO. Insoluble in water. |

Photopolymerization Efficiency

While specific quantitative data for the photoinitiation efficiency of this compound is not extensively documented in publicly available literature, its performance is comparable to other benzophenone derivatives. The efficiency of photopolymerization is dependent on several factors including the concentration of the photoinitiator and co-initiator, the type of monomer/oligomer system, the intensity and wavelength of the UV light source, and the presence of inhibitors such as oxygen.

For optimal performance, it is recommended to determine the ideal concentration of this compound and the co-initiator empirically for each specific application.

Experimental Protocols

Preparation of a Photopolymerizable Formulation

This protocol describes the preparation of a basic photopolymerizable formulation for UV curing applications.

Materials:

-

This compound

-

Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDB)

-

Monomer/Oligomer blend (e.g., Acrylate-based resin)

-

Solvent (if necessary, e.g., Tetrahydrofuran - THF)

-

Amber glass vial

-

Magnetic stirrer and stir bar

Procedure:

-

In an amber glass vial, dissolve the desired amount of this compound in the monomer/oligomer blend. If necessary, a minimal amount of a suitable solvent can be used to aid dissolution.

-

Add the co-initiator to the mixture. A typical starting concentration is a 1:1 molar ratio with the photoinitiator.

-

Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous.

-

The formulation is now ready for use. Store in a cool, dark place away from UV light sources.

UV Curing Procedure

This protocol outlines the general steps for UV-induced polymerization of the prepared formulation.

Materials and Equipment:

-

Prepared photopolymerizable formulation

-

Substrate for coating (e.g., glass slide, petri dish)

-

UV curing system with a suitable wavelength output (typically in the range of 300-400 nm for benzophenone derivatives)

-

Nitrogen or argon gas supply (optional, for oxygen-inhibited systems)

Procedure:

-

Apply a thin film of the photopolymerizable formulation onto the substrate using a suitable method (e.g., spin coating, drawdown bar).

-

For systems sensitive to oxygen inhibition, place the coated substrate in an inert atmosphere chamber (e.g., a glove box purged with nitrogen or argon).

-

Expose the coated substrate to UV radiation from the curing system. The exposure time will depend on the intensity of the UV source, the thickness of the film, and the specific formulation.

-

Monitor the curing process to determine the optimal exposure time for complete polymerization. This can be assessed by tack-free testing or spectroscopic methods (e.g., FTIR to monitor the disappearance of the acrylate double bond peak).

-

Once cured, the polymerized film is ready for further analysis or application.

Visualizations

Photoinitiation Mechanism

The following diagram illustrates the general mechanism of free radical generation by a Type II photoinitiator like this compound in the presence of a co-initiator.

Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is based on the well-established Friedel-Crafts acylation reaction.

Introduction

This compound is a diarylketone derivative. Diarylketone scaffolds are of significant interest in drug discovery and organic electronics due to their rigid structures and potential for diverse functionalization. This protocol details the synthesis via the electrophilic aromatic substitution reaction between anisole and 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme

The synthesis proceeds via a Friedel-Crafts acylation mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 3-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich anisole ring, primarily at the para position due to the ortho-, para-directing effect of the methoxy group, leading to the formation of the desired product.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

-

Anisole (C₇H₈O)

-

3-Chlorobenzoyl chloride (C₇H₄Cl₂O)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.2 eq.) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Reactants: Dissolve 3-chlorobenzoyl chloride (1.0 eq.) in dichloromethane and add it to the addition funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Following the addition, add a solution of anisole (1.0 eq.) in dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | 455.6 °C at 760 mmHg[1] |

| Yield | Typical yields for this reaction are in the range of 70-90%. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.8 Hz, 2H), 7.75 (t, J = 1.8 Hz, 1H), 7.68 (dt, J = 7.7, 1.4 Hz, 1H), 7.52 (ddd, J = 8.0, 2.1, 1.1 Hz, 1H), 7.42 (t, J = 7.8 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 194.5, 163.8, 139.6, 134.7, 132.6, 130.4, 130.0, 129.8, 129.7, 127.8, 113.9, 55.6. |

| IR (KBr, cm⁻¹) | Characteristic peaks expected around 1650 (C=O stretch), 1600, 1510 (aromatic C=C stretch), 1250 (C-O stretch), 750 (C-Cl stretch). |

Note: The NMR data is based on a closely related structure and serves as a representative example. Actual values may vary slightly.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

-

3-Chlorobenzoyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

-

The reaction quench is exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

References

Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as 3-Chloro-4'-methoxybenzophenone, is a diaryl ketone that serves as a crucial intermediate in organic synthesis. Its substituted benzophenone structure makes it a versatile building block for the creation of more complex molecules. This compound is particularly valuable in the synthesis of agrochemicals and as a scaffold in the development of potential pharmaceutical agents. Its utility stems from the reactivity of the ketone functional group and the potential for further modification of its two distinct aromatic rings. This document provides detailed protocols for its synthesis via Friedel-Crafts acylation, summarizes its key chemical data, and illustrates its role in synthetic workflows.

Synthesis of this compound

The primary route for synthesizing this compound is the Friedel-Crafts acylation of anisole with 3-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] This electrophilic aromatic substitution reaction efficiently forms the desired carbon-carbon bond.[3][4]

2.1. Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion.[4] The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from 3-chlorobenzoyl chloride, generating the acylium ion. The electron-rich anisole molecule then attacks the acylium ion.[4] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to less steric hindrance.[4][5] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.[4]

2.2. Experimental Protocol

This protocol is adapted from standard Friedel-Crafts acylation procedures.[1][2]

Materials:

-

3-Chlorobenzoyl chloride

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

-

Standard laboratory glassware (three-necked round-bottom flask, addition funnel, condenser)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Equipment for flash column chromatography

Procedure:

-

Reaction Setup:

-

In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

Carefully add anhydrous aluminum chloride (1.1 equivalents) to the flask.[1]

-

Add 50 mL of dry dichloromethane to the flask to create a suspension.[1]

-

Cool the suspension in an ice-water bath to 0-5 °C.

-

-

Addition of Reactants:

-

Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in 20 mL of dry dichloromethane and add it to the addition funnel.

-

Add this solution dropwise to the cooled, stirring AlCl₃ suspension over a period of 15-20 minutes.[1]

-

After the addition is complete, dissolve anisole (1.0 equivalent) in 20 mL of dry dichloromethane and add it to the addition funnel.

-

Add the anisole solution dropwise to the reaction mixture over approximately 30 minutes, maintaining the temperature between 0-5 °C.[1]

-

-

Reaction Progression:

-

Once the anisole addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure completion.[1]

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1]

-

Stir this mixture thoroughly for 10-15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.[1]

-

Extract the aqueous layer twice with 30 mL portions of dichloromethane.[2]

-

Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (venting frequently to release CO₂), and finally with 50 mL of brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[2]

-

-

Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to yield pure this compound.[1]

-

Data Presentation

Quantitative and qualitative data for the target compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Chloro-4'-methoxybenzophenone | [7] |

| CAS Number | 13389-51-0 | [6] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [6][7] |

| Molecular Weight | 246.69 g/mol | [6][7] |

| Appearance | Solid | [7] |

| Storage Temperature | Room Temperature | [6] |

Table 2: Spectroscopic Data for Characterization

| Analysis | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on both rings (typically in the δ 6.8-7.8 ppm range) and a singlet for the methoxy group protons (around δ 3.8-3.9 ppm). |

| ¹³C NMR | A peak for the carbonyl carbon (around δ 195 ppm), signals for the methoxy carbon (around δ 55 ppm), and distinct signals for the aromatic carbons. |

| IR Spectroscopy | A strong absorption band for the conjugated ketone C=O stretch (typically 1650-1670 cm⁻¹).[4] C-O stretching for the methoxy group and C-Cl stretching will also be present. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 246 and a characteristic M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope. |

Applications in Synthesis

This compound is a valuable precursor for synthesizing a variety of more complex molecules. Its functional groups offer multiple reaction sites.

-

Agrochemical Synthesis: It serves as a key intermediate in the production of certain fungicides and compounds with plant growth regulating activity.[6][7][8]

-

Pharmaceutical Research: The benzophenone scaffold is present in many biologically active compounds. This intermediate can be used to synthesize derivatives for drug discovery programs. For instance, related benzophenone structures are precursors to compounds with potential anticancer or antiviral activities.[3][9] The synthesis of trazodone analogues, which have affinity for serotonin receptors, highlights the utility of related structures in developing treatments for depression.[10]

Visualizations: Workflows and Pathways

5.1. Synthesis and Purification Workflow

The following diagram illustrates the step-by-step workflow for the laboratory synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

5.2. Role in a Drug Discovery Pipeline

This diagram shows the logical progression from a chemical intermediate to a potential drug candidate.

Caption: Role of an intermediate in a typical drug discovery workflow.

References

- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. usbio.net [usbio.net]

- 7. 3-CHLORO-4'-METHOXYBENZOPHENONE [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for attaching an acyl group to an aromatic ring, proceeding via electrophilic aromatic substitution.[1] This reaction is pivotal for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[2] The acylation of anisole (methoxybenzene) is a classic example, typically yielding 4-methoxyacetophenone as the major product due to the ortho, para-directing effect of the methoxy group.

This document provides detailed protocols for three distinct methods for the Friedel-Crafts acylation of anisole, catering to different laboratory needs, from traditional Lewis acid catalysis to modern green chemistry approaches. Safety precautions, quantitative data, and visual diagrams of the mechanism and workflow are included to support researchers, scientists, and drug development professionals.

Experimental Protocols

Protocol 1: Classic Acylation using Acetyl Chloride and Aluminum Chloride

This protocol details the traditional and widely used method employing a strong Lewis acid catalyst, aluminum chloride (AlCl₃).[1]

Materials:

-

Anisole

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried to prevent reaction of the moisture-sensitive reagents.[1]

-

Reagent Preparation:

-

In a fume hood, cautiously add 105 mmol of anhydrous AlCl₃ to the reaction flask.[1] Add 25 mL of dichloromethane to the flask to create a suspension.[1]

-

Prepare a solution of 100 mmol of acetyl chloride in 15 mL of dichloromethane and place it in the addition funnel.[1]

-

Prepare a separate solution of 75 mmol of anisole in 10 mL of dichloromethane.[1]

-

-

Reaction:

-

Cool the AlCl₃ suspension in an ice bath.

-

Slowly add the acetyl chloride solution dropwise from the addition funnel to the AlCl₃ suspension over approximately 15 minutes with continuous stirring.[1]

-

After the addition is complete, replace the acetyl chloride solution in the addition funnel with the anisole solution.

-

Add the anisole solution dropwise to the cooled reaction mixture over approximately 30 minutes.[1]

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 25 mL of concentrated HCl.[1] Stir this mixture for 10-15 minutes until the ice has melted and the solids have dissolved.[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with an additional 30 mL of dichloromethane.[1]

-

Combine the organic layers and wash with 50 mL of saturated NaHCO₃ solution. Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.[1][3]

-

Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

Protocol 2: Acylation using Propionyl Chloride and Ferric Chloride

This protocol offers an alternative Lewis acid catalyst, iron(III) chloride (FeCl₃), which can sometimes be milder.

Materials:

-

Anisole

-

Propionyl Chloride

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Dichloromethane (DCM)

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice-cold water

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask containing a stir bar, add 4.0 mmol of FeCl₃, 6 mL of DCM, and 4.6 mmol of propionyl chloride.[4]

-

Addition of Anisole: Slowly add a solution of 4.6 mmol of anisole in 3 mL of DCM to the reaction mixture dropwise over 5 minutes.[4]

-

Reaction Time: Stir the mixture for an additional 10 minutes after the addition is complete.[4]

-

Work-up:

-

Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water.[4]

-

Stir for 5 minutes, then transfer the mixture to a separatory funnel.[4]

-

Extract the aqueous layer twice with 5 mL portions of DCM.[4]

-

Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.[4]

-

Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.[4]

-

-

Isolation:

-

Filter the mixture and evaporate the solvent from the filtrate to obtain the crude product.[4]

-

Protocol 3: Green Acylation using Acetic Anhydride and Zeolite Catalyst

This protocol presents an environmentally friendlier approach using a reusable solid acid catalyst, which simplifies product work-up and minimizes waste.[5][6]

Materials:

-

Anisole

-

Acetic Anhydride

-

Mordenite Zeolite (e.g., MOR(110) or MOR(200))

-

Acetic Acid (as solvent)

-

Ethyl Acetate (for washing)

Procedure:

-

Catalyst Preparation: Calcine the mordenite zeolite catalyst at 500°C for 5 hours under an air flow before use.[5]

-

Reaction Mixture: In a reaction vessel, combine 2.0 mmol of anisole, 20 mmol of acetic anhydride, and 0.50 g of the prepared zeolite catalyst in 5 mL of acetic acid.[5]

-

Reaction: Heat the resulting mixture to 150°C and stir for 2-3 hours. The reaction progress can be monitored by GC analysis.[5][6]

-

Product Isolation and Catalyst Recovery:

-

After the reaction is complete, cool the mixture to room temperature.

-

Recover the zeolite catalyst by filtration.[5]

-

Wash the recovered catalyst with ethyl acetate.[5] The catalyst can be dried and calcined again for reuse.[5]

-

The filtrate contains the product. The solvent and excess reagents can be removed under reduced pressure. Further purification can be achieved by distillation or recrystallization.

-

Data Presentation

Table 1: Summary of Reagent Quantities

| Protocol | Aromatic Substrate | Acylating Agent | Catalyst | Solvent |

| 1: AlCl₃/Acetyl Chloride | Anisole (75 mmol) | Acetyl Chloride (100 mmol) | AlCl₃ (105 mmol) | Dichloromethane (~50 mL) |

| 2: FeCl₃/Propionyl Chloride | Anisole (4.6 mmol) | Propionyl Chloride (4.6 mmol) | FeCl₃ (4.0 mmol) | Dichloromethane (9 mL) |

| 3: Zeolite/Acetic Anhydride | Anisole (2.0 mmol) | Acetic Anhydride (20 mmol) | Mordenite Zeolite (0.5 g) | Acetic Acid (5 mL) |

Table 2: Reaction Conditions and Reported Yields

| Protocol | Temperature | Time | Product | Reported Yield/Conversion |

| 1: AlCl₃/Acetyl Chloride | 0°C to RT | ~1.5 hours | 4-Methoxyacetophenone | Typically high, e.g., 85.7%[7] |

| 2: FeCl₃/Propionyl Chloride | Room Temperature | ~15 minutes | 4-Methoxypropiophenone | Not specified |

| 3: Zeolite/Acetic Anhydride | 150°C | 2-3 hours | 4-Methoxyacetophenone | >99% conversion, >99% selectivity[5][6] |

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion, which is resonance-stabilized.[8] The electron-rich anisole ring then attacks the acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex.[4] Aromaticity is restored in the final step by the loss of a proton.[4][7]

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: General Experimental Workflow.

Safety Precautions

-

Corrosive Reagents: Acetyl chloride, aluminum chloride, and ferric chloride are corrosive and moisture-sensitive.[1] They can react violently with water and generate HCl gas.[1] All weighing and handling of these reagents must be performed in a fume hood.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Pressure Build-up: During the work-up with sodium bicarbonate, CO₂ is produced, which can cause pressure to build in the separatory funnel. Vent frequently to release the pressure.[1]

-

Exothermic Reactions: The addition of reagents and the quenching of the reaction can be exothermic. Use an ice bath for cooling as specified in the protocols to control the reaction temperature.

References

- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 2. Development of process for production of 4-methoxy acetophenone in a continuous single-step process | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]

- 3. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 6. scilit.com [scilit.com]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of benzophenone and its derivatives using High-Performance Liquid Chromatography (HPLC). Benzophenone derivatives are widely used as UV filters in sunscreens and stabilizers in packaging materials, but some have been identified as potential endocrine disruptors, making their accurate quantification crucial in pharmaceutical, environmental, and food safety applications.[1][2]

Application Notes

The analysis of benzophenone derivatives is frequently performed using reverse-phase HPLC due to the nonpolar nature of these compounds. A C18 column is the most common stationary phase, providing excellent separation for a wide range of benzophenone derivatives.[2][3][4][5] The selection of the mobile phase is critical for achieving optimal separation. Typically, a mixture of an organic solvent (acetonitrile or methanol) and water is used.[3][4][5][6] Gradient elution is often employed for the simultaneous analysis of multiple derivatives with varying polarities, while isocratic methods are suitable for the analysis of a single or a few closely related compounds.[2][4][5]

UV detection is a common and robust method for the quantification of benzophenone derivatives, with the detection wavelength typically set around 254 nm or 287 nm.[4][5][7] For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method.[1][2][8] This technique allows for the accurate identification and quantification of derivatives at very low concentrations.[1][2][8]

Sample preparation is a critical step to ensure accurate and reproducible results. For solid samples like cereals or pharmaceuticals, a solid-liquid extraction is often employed, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[1][2][9] For liquid samples such as sunscreens or biological fluids, a simple dilution or liquid-liquid extraction may be sufficient.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of benzophenone derivatives.

Table 1: HPLC-UV Methods for Benzophenone Derivatives

| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Reference |

| Benzophenone-4, Octocrylene | Sunscreens | 1.0 - 100 µg/mL | - | - | [3] |

| Benzophenone-3 | Rat Biological Fluids | 6.25 ng/mL - 100 µg/mL | 2.0 ng/mL | - | [10][11] |

| Benzophenone, Benzil | Pharmaceutical Products | 0.1 - 8 µg/mL | 0.0015 µg/mL | 0.005 µg/mL | [12][13] |

| Benzophenone-3, 2,4-Dihydroxybenzophenone | Human Urine | - | 0.01 µmol/L | - | [7] |

Table 2: HPLC-MS/MS Methods for Benzophenone Derivatives

| Analyte(s) | Matrix | Linearity (R²) | LOD | Reference |

| 10 Benzophenone Derivatives | Cereals | > 0.998 | 0.001 - 0.122 ng/g | [1][14] |

| 9 Benzophenone Derivatives | Packaged Cereal-Based Foods | ≥ 0.995 | 0.02 - 4.2 ng/g | [2][15] |

| 8 Benzophenone-type UV filters | Human Umbilical Cord Blood | - | 0.01 - 0.42 ng/mL | [8] |

Experimental Protocols

Protocol 1: Simultaneous Determination of Benzophenone Derivatives in Packaged Cereal-Based Foods by UHPLC-MS/MS

This protocol is adapted from a method for the analysis of benzophenone and nine of its derivatives in cereal-based foods.[2]

1. Sample Preparation (Solid-Liquid Extraction)

-

Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 min and then sonicate for 15 min.

-

Centrifuge at 8000 rpm for 10 min.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process on the residue with another 10 mL of acetonitrile.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Conditions

-